molecular formula C14H13ClNNaO7 B1428474 6-Chloro-3-indolyl beta-D-glucuronide sodium salt CAS No. 216971-56-1

6-Chloro-3-indolyl beta-D-glucuronide sodium salt

Cat. No. B1428474
M. Wt: 365.7 g/mol
InChI Key: CJBOHCDHSUOGKP-CYRSAHDMSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt, also known as RED-GLUC, is a chromogenic substrate for β-glucuronidase . Upon cleavage by β-glucuronidase, it forms an insoluble salmon-colored precipitate .


Molecular Structure Analysis

The molecular formula of 6-Chloro-3-indolyl-β-D-glucuronide cyclohexylammonium salt is C14H14ClNO7 • C6H13N . The molecular weight is 442.89 . The SMILES string is NC1CCCCC1.O[C@@H]2C@@HC@@HC(O)=O)Oc3c[nH]c4cc(Cl)ccc34 .


Chemical Reactions Analysis

6-Chloro-3-indolyl-β-D-glucuronide is a substrate for the enzyme β-glucuronidase . When cleaved by β-glucuronidase, it forms an insoluble salmon-colored precipitate .


Physical And Chemical Properties Analysis

The compound is a powder with an assay of ≥97.0% (HPLC) . It has an optical activity of [α]20/D −70.5±2°, c = 1% in DMF/H2O 1:1 . It should be stored at a temperature of 2-8°C .

Scientific Research Applications

Application in Microbiology

6-Chloro-3-indolyl beta-D-glucuronide sodium salt is utilized in microbiological studies. For instance, it's used in mediums to enhance the isolation rates of Escherichia coli and other Enterobacteriaceae in urine samples, as shown in research by Kodaka et al. (1995) where it increased the isolation rates by 8.4% and 19.5%, respectively (Kodaka et al., 1995).

Application in Chemistry

This compound plays a significant role in chemical research. For example, it is used in the synthesis of cladribine, a clinical anticancer drug, as demonstrated by Zhong et al. (2006) in their research on regiospecific and stereoselective coupling (Zhong, Nowak & Robins, 2006).

Application in Medical Research

In medical research, 6-Chloro-3-indolyl beta-D-glucuronide sodium salt is used for the synthesis of compounds with potential antiviral properties, as explored by Chen et al. (2000) in their study on trisubstituted indole N-nucleosides as analogues (Chen, Wei, Drach & Townsend, 2000).

Application in Nutritional Science

In nutritional science, this compound is used to study enzyme activity related to food intake and its effects on health, like the beta-glucuronidase activity in the small intestine. Andlauer et al. (2000) developed a technique to localize this enzyme activity using a chromogenic substrate containing 6-Chloro-3-indolyl beta-D-glucuronide (Andlauer, Kolb & Fürst, 2000).

Application in Biochemistry

In biochemistry, this compound is used in assays to measure enzyme activity, such as in the study of glucuronoyl esterases by Fraňová et al. (2016). They developed a method for qualitative and quantitative assay of these enzymes using chromogenic substrates that include 6-Chloro-3-indolyl beta-D-glucuronide (Fraňová, Puchart & Biely, 2016).

Application in Environmental Science

This compound is also applied in environmental science for identifying microbial species in water sources. Watkins et al. (1988) used a chromogenic compound related to 6-Chloro-3-indolyl beta-D-glucuronide for the identification of Escherichia coli in shellfish and wastewater (Watkins, Rippey, Clavet, Kelley-Reitz & Burkhardt, 1988).

properties

IUPAC Name

sodium;(2S,3S,4S,5R,6S)-6-[(6-chloro-1H-indol-3-yl)oxy]-3,4,5-trihydroxyoxane-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO7.Na/c15-5-1-2-6-7(3-5)16-4-8(6)22-14-11(19)9(17)10(18)12(23-14)13(20)21;/h1-4,9-12,14,16-19H,(H,20,21);/q;+1/p-1/t9-,10-,11+,12-,14+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJBOHCDHSUOGKP-CYRSAHDMSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC=C2OC3C(C(C(C(O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)NC=C2O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)[O-])O)O)O.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClNNaO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-3-indolyl beta-D-glucuronide sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Chloro-3-indolyl beta-D-glucuronide sodium salt
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Reactant of Route 6
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